molecular formula C9H17NO3 B2911953 tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate CAS No. 659747-06-5

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2911953
CAS No.: 659747-06-5
M. Wt: 187.239
InChI Key: VSLZXCDAPVPGOX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative widely used as a building block in organic synthesis and pharmaceutical research. Its structure features a pyrrolidine ring with hydroxyl and tert-butyl ester groups at the 4- and 2-positions, respectively, in the (2S,4S) stereochemical configuration. This compound is valued for its role in asymmetric catalysis and as a precursor to bioactive molecules .

Key applications include:

  • Catalysis: Enantioselective Michael additions (e.g., in hybrid materials for asymmetric synthesis) .
  • Drug Intermediates: Used in the synthesis of covalent PROTACs (Proteolysis-Targeting Chimeras) and anticancer agents .
  • Protecting Group Strategies: The tert-butyl ester serves as a stable protecting group during multi-step syntheses .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLZXCDAPVPGOX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate typically begins with commercially available starting materials such as pyrrolidine derivatives and tert-butyl esters.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods:

    Batch Processes: In industrial settings, the compound can be synthesized using batch processes where each reaction step is carried out sequentially in large reactors.

    Continuous Flow Processes: Alternatively, continuous flow processes can be employed for more efficient and scalable production. These methods involve the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound featuring a pyrrolidine ring substituted with a hydroxyl group and a tert-butyl ester at the 4-position and 2-position, respectively. It is primarily intended for research purposes. It is not designed for human therapeutic applications or veterinary use.

Applications

  • Research Reagent This compound is classified as a research reagent and is not approved for pharmaceutical or food applications.
  • Building Block in Drug Discovery Due to its specific structure, this compound may serve as a building block in drug discovery programs targeting neurological conditions or infectious diseases.
  • Organic Synthesis It is used for synthetic applications in organic chemistry, particularly in the synthesis of more complex molecules.

Safety Information
Gloves with a thickness typically greater than 0.35 mm are recommended for general applications .

Related Compounds
Several compounds share structural similarities with this compound. Examples of similar compounds include:

  • tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Stereochemical Variants

Compounds with varying stereochemistry exhibit distinct reactivity and applications:

Compound Name Stereochemistry Key Differences Applications References
tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (2S,4S) Optimal for chiral hybrid materials; high stereocontrol in Michael additions Asymmetric catalysis, drug synthesis
Methyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate (2S,4R) Lower enantioselectivity in some reactions; used in mesoporous hybrid materials Catalysis, material science
tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (2S,4R) Cyano substitution enhances electrophilicity; reduced steric hindrance Intermediate for nitrile-containing drugs

Key Insight : The (2S,4S) configuration often outperforms (2S,4R) in asymmetric catalysis due to favorable spatial arrangement of functional groups .

Functional Group Modifications

Substituents at the 2- and 4-positions significantly alter physicochemical properties:

Compound Name Functional Groups Molecular Weight Key Properties Applications References
This compound -OH, tert-butyl ester 215.29 (calc.) Hydrophilic; stable under acidic conditions PROTACs, chiral catalysts
tert-Butyl (2S,4R)-4-((TBS)oxy)pyrrolidine-1,2-dicarboxylate -OTBS, tert-butyl ester 385.5 Lipophilic; TBS group enhances stability Anticancer agent intermediates
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid -Ph, -COOH 291.34 Aromatic ring enables π-π interactions Peptide mimetics, enzyme inhibitors
tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)pyrrolidine-1-carboxylate Methoxycarbonyl, methoxymethyl 385.5 High lipophilicity; ester-rich structure Prodrug design

Key Insight :

  • Hydroxyl vs. Silyl Ether: The hydroxyl group in the (2S,4S) compound allows hydrogen bonding, critical for catalysis, while silyl ethers (e.g., TBS) improve stability in non-polar solvents .
  • Aromatic Substitution : Phenyl groups enhance binding to hydrophobic enzyme pockets, as seen in (2R,4S)-Boc-4-phenyl derivatives .

Biological Activity

Tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, also known as (2S,4S)-N-cis-4-hydroxy-L-proline t-butyl ester, is a compound with significant biological activity. Its structure includes a pyrrolidine ring that contributes to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 659747-06-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may influence cellular pathways related to neuroprotection and metabolic regulation.

  • Neuroprotective Effects :
    • Studies have shown that compounds similar to tert-butyl (2S,4S)-4-hydroxypyrrolidine can exhibit protective effects against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. This is achieved through the modulation of oxidative stress and inflammation pathways .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and β-secretase, which play critical roles in neurotransmitter regulation and amyloid plaque formation .
  • Cellular Signaling Modulation :
    • It has been suggested that this compound may modulate signaling pathways involved in cell survival and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions .

Case Studies and Experimental Data

A number of studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • In cell culture models, treatment with the compound resulted in a significant reduction of cell death induced by oxidative stressors. This was measured using assays for cell viability and apoptosis markers .
  • In Vivo Studies :
    • Animal models treated with this compound demonstrated improved cognitive function in tasks associated with memory and learning compared to control groups. These findings suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Data Table

Study TypeModelKey Findings
In VitroNeuroblastoma CellsReduced apoptosis and oxidative stress markers
In VivoMouse ModelImproved cognitive function in memory tasks
Enzyme InhibitionBiochemical AssaysInhibition of acetylcholinesterase activity

Q & A

What are the key synthetic strategies for achieving stereochemical control in the synthesis of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate?

Stereochemical control in pyrrolidine derivatives is often achieved through chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected pyrrolidine intermediates (e.g., (2S,4R)-configured analogs) are synthesized using mixed anhydride methods with DIPEA as a base and purified via flash chromatography to isolate the desired stereoisomer . Protecting groups like Boc (tert-butoxycarbonyl) are critical to preserve stereochemistry during functionalization steps. Reaction monitoring via LC-MS ensures intermediates are formed and consumed appropriately .

How are spectroscopic methods employed to confirm the structure and stereochemistry of this compound?

1D and 2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC) are essential for verifying stereochemistry. For instance, vicinal coupling constants in 1^1H NMR can distinguish axial/equatorial substituents in the pyrrolidine ring. IR spectroscopy confirms functional groups (e.g., hydroxyl, carbonyl), while HRMS validates molecular weight. Comparative analysis with known diastereomers (e.g., (2S,4R) vs. (2S,4S)) helps resolve ambiguities .

What experimental challenges arise in preventing epimerization during functionalization of the hydroxyl group?

Epimerization at the 4-position can occur under acidic or basic conditions. To mitigate this, mild reaction conditions (e.g., low temperature, non-nucleophilic bases) and orthogonal protecting groups (e.g., silyl ethers for hydroxyl protection) are employed . Monitoring reaction progress via TLC or LC-MS ensures minimal stereochemical degradation.

How does the stereochemistry of this compound influence its reactivity in cross-coupling or amidation reactions?

The (2S,4S) configuration affects steric hindrance and electronic environment. For example, axial hydroxyl groups may participate in hydrogen bonding, influencing nucleophilic attack in amidation reactions. Steric shielding from the tert-butyl group can direct regioselectivity in cross-coupling reactions .

What computational tools are used to predict the conformational stability of this compound?

Quantum chemical calculations (e.g., DFT) model the energy landscape of possible conformers. Solvent effects are incorporated via COSMO-RS, and computational NMR chemical shifts are compared to experimental data to validate predictions. QSPR models further correlate structure with stability .

How do researchers resolve contradictions in reported melting points or solubility data for this compound?

Discrepancies often arise from polymorphic forms or impurities. Repetition of synthesis and purification (e.g., recrystallization in different solvents) under controlled conditions, followed by DSC (differential scanning calorimetry) and XRD analysis, clarifies such issues .

What role does this compound play in the synthesis of bioactive molecules?

It serves as a chiral building block for pharmaceuticals, such as HCV protease inhibitors. The hydroxyl and carboxylate groups are functionalized to introduce pharmacophores, while the rigid pyrrolidine scaffold enhances target binding .

How is the stability of this compound assessed under varying pH and temperature?

Accelerated stability studies are conducted by exposing the compound to pH 3–10 buffers and temperatures up to 60°C. Degradation is monitored via HPLC, with Arrhenius plots predicting shelf life. Lyophilization or inert-atmosphere storage is recommended for long-term stability .

What strategies optimize the yield of the (2S,4S) isomer during asymmetric hydrogenation?

Chiral ligands (e.g., BINAP or Josiphos) in combination with transition metals (e.g., Rh or Ru) enhance enantioselectivity. Reaction parameters (pressure, solvent polarity) are fine-tuned using DoE (Design of Experiments) methodologies .

How does the compound's stereochemistry impact its pharmacokinetic properties in preclinical studies?

The (2S,4S) configuration influences metabolic stability (e.g., CYP450 interactions) and membrane permeability. Comparative studies with diastereomers using in vitro assays (e.g., Caco-2 permeability, microsomal stability) quantify these effects .

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